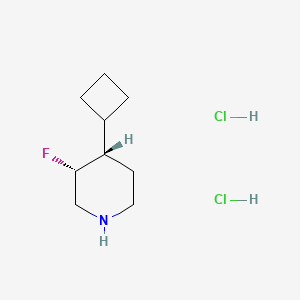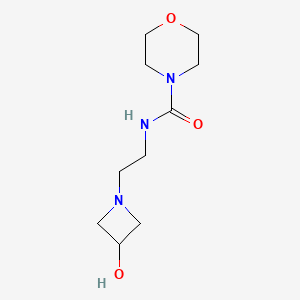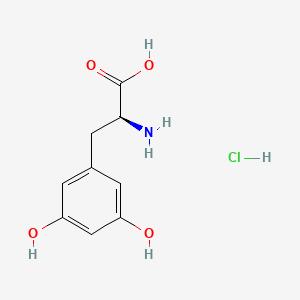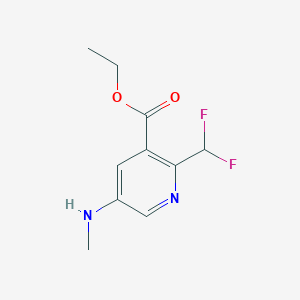
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes a cyclobutyl group and a fluorine atom attached to a piperidine ring. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the dihydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a ligand in binding studies to understand protein-ligand interactions .
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and solubility make it suitable for various applications, including catalysis and material science .
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain proteins, while the cyclobutyl group can influence the compound’s overall conformation and stability. These interactions can modulate various biological pathways, leading to specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-Methoxy-N-methylpyrrolidin-3-amine dihydrochloride
- (3R,4S)-3-Fluoro-N,N-dimethyl-4-piperidinamine dihydrochloride
Uniqueness
Compared to similar compounds, (3R,4S)-4-Cyclobutyl-3-fluoropiperidine dihydrochloride stands out due to its unique combination of a cyclobutyl group and a fluorine atom. This combination can enhance its binding affinity and specificity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H18Cl2FN |
|---|---|
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
(3R,4S)-4-cyclobutyl-3-fluoropiperidine;dihydrochloride |
InChI |
InChI=1S/C9H16FN.2ClH/c10-9-6-11-5-4-8(9)7-2-1-3-7;;/h7-9,11H,1-6H2;2*1H/t8-,9-;;/m0../s1 |
Clave InChI |
VKINKZUBIXDKGP-CDEWPDHBSA-N |
SMILES isomérico |
C1CC(C1)[C@@H]2CCNC[C@@H]2F.Cl.Cl |
SMILES canónico |
C1CC(C1)C2CCNCC2F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)




